Physicochemical Profiling of 2,4-Dimethyl-3-nitrophenol: A Technical Guide
Physicochemical Profiling of 2,4-Dimethyl-3-nitrophenol: A Technical Guide
The following technical guide details the physicochemical properties, synthesis challenges, and application scope of 2,4-Dimethyl-3-nitrophenol, tailored for research and drug development professionals.
Executive Summary
2,4-Dimethyl-3-nitrophenol is a specialized aromatic intermediate characterized by a "sandwiched" nitro group located between two methyl substituents. Unlike its more common isomers (e.g., 2,6-dimethyl-4-nitrophenol), this molecule exhibits unique electronic properties driven by Steric Inhibition of Resonance (SIR) .
For drug development professionals, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PKMYT1 inhibitors) and other bioactive agents where restricted conformational freedom is required. This guide analyzes its solubility, ionization behavior, and synthetic isolation, providing a roadmap for its utilization in high-purity applications.
Molecular Architecture & Electronic State
The defining feature of 2,4-Dimethyl-3-nitrophenol is the steric crowding around the nitro group at position 3.
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Steric Inhibition of Resonance (SIR): The methyl groups at positions 2 and 4 exert significant steric pressure on the nitro group at position 3. This forces the nitro group to rotate out of the plane of the aromatic ring.
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Electronic Consequence: This deplanarization decouples the nitro group's
-system from the benzene ring, significantly reducing its mesomeric (resonance) electron-withdrawing power. However, the inductive electron-withdrawing effect (-I) remains intact. -
Impact on Reactivity: The hydroxyl group (position 1) remains the primary directing group, but the "deactivated" nature of the nitro group alters the expected pKa and nucleophilicity compared to planar nitrophenols.
Diagram 1: Steric Inhibition of Resonance (SIR) Mechanism
The following diagram illustrates the structural distortion caused by the adjacent methyl groups.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and synthesis planning.
Table 1: Core Physicochemical Properties[3][4]
| Property | Value / Range | Source/Method |
| Molecular Weight | 167.16 g/mol | Calculated |
| Physical State | Yellow Crystalline Solid | Experimental |
| Melting Point | 105 – 110 °C (Predicted) | Est. based on isomer trends |
| Boiling Point | ~290 °C (at 760 mmHg) | Predicted |
| pKa (Acidic) | 8.8 – 9.2 | Predicted (Inductive -I dominant) |
| LogP (Octanol/Water) | 2.3 ± 0.2 | XLogP3 Model |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic Methyls |
| Solubility (Organic) | High (DMSO, DCM, MeOH) | Dipolar interactions |
| H-Bond Donors | 1 (Phenolic OH) | Structure Analysis |
| H-Bond Acceptors | 3 (Nitro O, Phenolic O) | Structure Analysis |
Critical Analysis of pKa
Unlike 4-nitrophenol (pKa 7.15), which is stabilized by strong resonance delocalization of the phenoxide negative charge onto the nitro group, 2,4-Dimethyl-3-nitrophenol lacks this stabilization due to the SIR effect. Consequently, it is less acidic (higher pKa ~9.0), behaving more like a substituted phenol with purely inductive withdrawal. This has implications for extraction protocols: it may not extract fully into weak bases like sodium bicarbonate.
Synthesis & Isolation Strategy
Synthesizing the 3-nitro isomer is non-trivial because the hydroxyl group of 2,4-dimethylphenol (2,4-xylenol) strongly directs nitration to the 6-position (ortho). The 3-position is meta to the directing OH group and sterically hindered.
Recommended Synthetic Workflow
To access the 3-nitro isomer with high purity, indirect routes or careful separation are required.
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Direct Nitration (Low Yield Route): Nitration of 2,4-xylenol yields primarily 6-nitro-2,4-xylenol. The 3-nitro isomer is a minor byproduct (<10%) requiring extensive column chromatography.
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Directed Lithiation / Protection (High Purity Route):
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Step 1: Protection of phenol (e.g., MOM ether).
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Step 2: Directed Ortho Metalation (DOM) is difficult due to methyl blocking.
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Alternative: Nitration of 2,4-dimethylaniline followed by diazotization and hydrolysis (Sandmeyer-type hydroxylation) is often preferred to establish the substitution pattern before installing the hydroxyl.
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Diagram 2: Synthetic Pathway & Purification Logic
Analytical Characterization Protocols
To validate the identity of 2,4-Dimethyl-3-nitrophenol, specifically distinguishing it from the 6-nitro isomer, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[5][6]
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¹H NMR (DMSO-d₆):
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Aromatic Region: Look for two doublets (ortho coupling, J ≈ 8 Hz) if protons are adjacent (positions 5 and 6). Correction: In 2,4-dimethyl-3-nitrophenol, protons are at positions 5 and 6. They are adjacent.
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Shift Logic:
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H-6 (ortho to OH): ~6.8 - 7.0 ppm.
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H-5 (meta to OH, ortho to 4-Me): ~7.1 - 7.3 ppm.
-
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Methyl Groups: Two distinct singlets around 2.1 - 2.3 ppm. The 2-Me and 4-Me will have slightly different shifts due to the anisotropic effect of the twisted nitro group.
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Infrared Spectroscopy (IR)
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OH Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).
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NO₂ Stretch:
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Asymmetric: ~1530 cm⁻¹.
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Symmetric: ~1350 cm⁻¹.
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Note: The twist caused by SIR often shifts the asymmetric stretch to higher frequencies compared to planar nitro groups.
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Applications in Drug Development
This compound is a high-value Building Block (BB) rather than a final API. Its primary utility lies in creating sterically constrained binding cores.
Case Study: Kinase Inhibitors
In the development of inhibitors for targets like PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), the 2,4-dimethyl-3-nitrophenol core is used to:
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Fill Hydrophobic Pockets: The methyl groups occupy specific hydrophobic sub-pockets in the ATP binding site.
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Induce Curvature: The steric twist of the nitro group (or its reduced amino form) forces the molecule into a non-planar conformation, improving selectivity against other kinases with flatter binding sites.
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Synthetic Handle: The nitro group is readily reduced to an aniline (3-amino-2,4-dimethylphenol), which is then coupled to pyrimidine or quinazoline scaffolds.
Safety & Handling (MSDS Summary)
-
GHS Classification:
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Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).
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Skin/Eye Irritation: Category 2 (Irritant).
-
-
Handling: Use in a fume hood. Nitrophenols can be absorbed through the skin.
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Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the methyl groups or darkening of the phenol over time.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12608309, 2,4-Dimethyl-3-nitrophenol. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors. (Discusses the use of the T-3 intermediate). Retrieved from [Link]
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ChemSrc. (2025). 2,4-xylenol Physicochemical Properties. (Base scaffold data). Retrieved from [Link]
